molecular formula C10H5Cl2NO2 B1628293 6,7-Dichloroquinoline-3-carboxylic acid CAS No. 948294-42-6

6,7-Dichloroquinoline-3-carboxylic acid

Cat. No.: B1628293
CAS No.: 948294-42-6
M. Wt: 242.05 g/mol
InChI Key: QVIQAMKOZUQRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoline ring, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the Friedel-Crafts acylation reaction, where quinoline is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of 6,7-Dichloroquinoline-3-carboxylic acid may involve large-scale chlorination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloroquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce dihydroquinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6,7-Dichloroquinoline-3-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in biological studies to investigate the effects of quinoline derivatives on cellular processes and enzyme activities.

  • Medicine: It serves as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: In the chemical industry, it is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6,7-Dichloroquinoline-3-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

6,7-Dichloroquinoline-3-carboxylic acid is structurally similar to other quinoline derivatives, such as 6,7-Dimethylquinoline-3-carboxylic acid and 3,7-Dichloroquinoline-8-carboxylic acid. its unique chlorine substitution pattern and carboxylic acid group confer distinct chemical properties and reactivity compared to these compounds. These differences can influence its biological activity and industrial applications, making it a valuable compound in its own right.

List of Similar Compounds

  • 6,7-Dimethylquinoline-3-carboxylic acid

  • 3,7-Dichloroquinoline-8-carboxylic acid

  • This compound ethyl ester

Properties

IUPAC Name

6,7-dichloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIQAMKOZUQRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589116
Record name 6,7-Dichloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-42-6
Record name 6,7-Dichloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-Dichloroquinoline-3-carboxylic acid
Reactant of Route 3
6,7-Dichloroquinoline-3-carboxylic acid
Reactant of Route 4
6,7-Dichloroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6,7-Dichloroquinoline-3-carboxylic acid
Reactant of Route 6
6,7-Dichloroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.